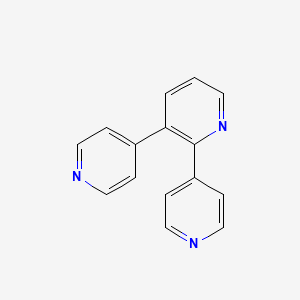
2,3-Di(pyridin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジ(ピリジン-4-イル)ピリジンは、2位と3位にピリジン-4-イル基が置換された複素環式化合物です。
準備方法
合成経路と反応条件: 2,3-ジ(ピリジン-4-イル)ピリジンの合成は、通常、特定の条件下でピリジン誘導体の反応によって行われます。一般的な方法には、4-ピリジンカルボキシアルデヒドと適切な試薬の反応によって目的の化合物を形成することが含まれます。 例えば、4-ピリジンカルボキシアルデヒドとエチルアセト酢酸、酢酸アンモニウムをエタノール中で還流条件下で反応させると、目的の化合物が得られます .
工業的生産方法: 2,3-ジ(ピリジン-4-イル)ピリジンの工業的生産方法は、広く文書化されていません。一般的なアプローチには、触媒の使用や反応環境の制御など、高収率と高純度を達成するために反応条件を最適化することが含まれます。
化学反応の分析
反応の種類: 2,3-ジ(ピリジン-4-イル)ピリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、特に求核置換反応で置換反応に参加できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウム。
置換: ハロゲン化剤や求核試薬を適切な条件下で。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化によってピリジンN-オキシドが生成される可能性があり、還元によってさまざまな還元ピリジン誘導体が生成される可能性があります。
4. 科学研究の応用
2,3-ジ(ピリジン-4-イル)ピリジンは、科学研究において幅広い用途があります。
科学的研究の応用
2,3-Di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
作用機序
2,3-ジ(ピリジン-4-イル)ピリジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、生物系では、酵素や受容体と相互作用して、特定の生化学経路の阻害または活性化につながる可能性があります。 正確なメカニズムは、特定のアプリケーションやコンテキストによって異なる場合があります .
類似の化合物:
N、N'-ジ(ピリジン-4-イル)-ピリジン-3,5-ジカルボキサミド: 類似の構造的特徴を持つピンサー型三カチオン性化合物.
2,6-ビス(1,2,3-トリアゾール-4-イル)ピリジン: 配位化学で使用される別のピリジン誘導体.
ユニークさ: 2,3-ジ(ピリジン-4-イル)ピリジンは、その特定の置換パターンによってユニークです。この置換パターンは、独特の電子特性と立体特性を与えます。このユニークさは、テーラメイドされた特性を持つ新しい化合物や材料の設計に役立ちます。
類似化合物との比較
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another pyridine derivative used in coordination chemistry.
Uniqueness: 2,3-Di(pyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds and materials with tailored properties.
特性
分子式 |
C15H11N3 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
2,3-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-14(12-3-8-16-9-4-12)15(18-7-1)13-5-10-17-11-6-13/h1-11H |
InChIキー |
HNGTYIAHCHHVOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
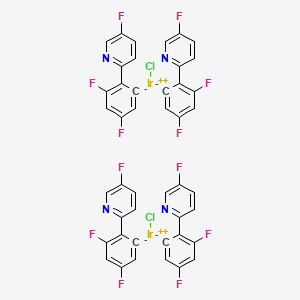

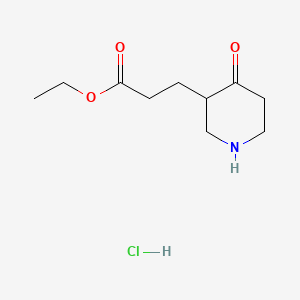
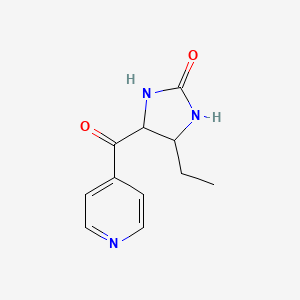
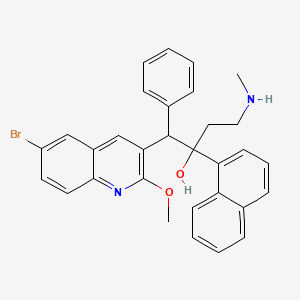
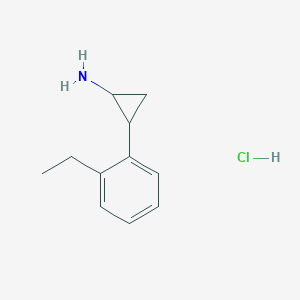
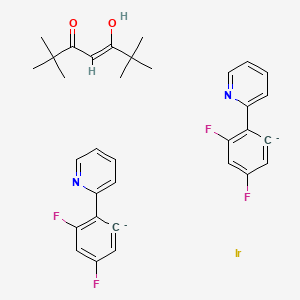
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
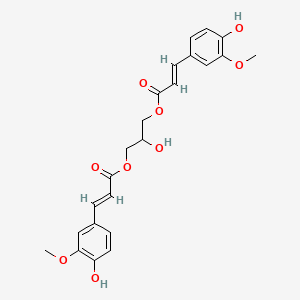
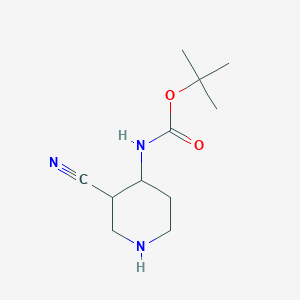
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
